2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a complex molecular structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Isoxazole moiety : A five-membered ring containing both nitrogen and oxygen.
- Chlorophenyl group : A chlorinated phenyl ring that may influence biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Table 1: Summary of Biological Activities
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with isoxazole rings have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall integrity and function .
Anticancer Properties
Research focusing on the anticancer potential of compounds with similar structures highlights their ability to induce apoptosis in tumor cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways related to cell survival and death . A specific study noted that isoxazole derivatives led to a decrease in cell viability in breast cancer cell lines, suggesting potential for further development in oncology .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like the one have shown promise in modulating inflammatory responses. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory conditions .
Case Studies
Several case studies exemplify the biological activity of related compounds:
- Case Study 1 : An investigation into a series of isoxazole derivatives demonstrated potent antibacterial activity against gram-positive and gram-negative bacteria. The study concluded that modifications on the phenyl ring significantly enhanced activity levels.
- Case Study 2 : A clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced melanoma. The mechanism was attributed to targeted apoptosis through specific receptor interactions.
Properties
IUPAC Name |
2-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-18(19(24-30-12)16-8-4-5-9-17(16)23)22(29)25-10-13(11-25)26-20(27)14-6-2-3-7-15(14)21(26)28/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCARHICXNRNDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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